Diethyl 5-oxocyclooctane-1,1-dicarboxylate

Übersicht

Beschreibung

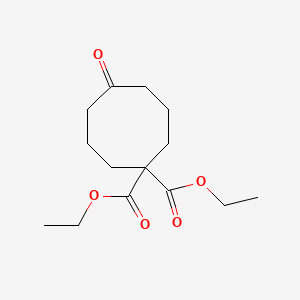

Diethyl 5-oxocyclooctane-1,1-dicarboxylate is an organic compound with the molecular formula C14H22O5. It is a diester derivative of cyclooctane, featuring a ketone group at the 5-position and two ester groups at the 1,1-positions. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl 5-oxocyclooctane-1,1-dicarboxylate can be synthesized through the esterification of 5-oxocyclooctane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the desired diester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Secondary alcohols.

Substitution: Amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

-

Building Block for Complex Molecules :

- Diethyl 5-oxocyclooctane-1,1-dicarboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo reactions such as cyclization and condensation makes it valuable for constructing complex organic frameworks.

-

Synthesis of Pharmaceuticals :

- The compound has been utilized in the synthesis of several pharmaceutical agents. For example, it can be transformed into derivatives that exhibit anti-inflammatory and analgesic properties.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. Researchers reported that derivatives synthesized from this compound showed promising activity against various cancer cell lines, indicating its potential as a precursor in drug development.

Case Study 2: Development of Enzyme Inhibitors

Another research project focused on using this compound to develop enzyme inhibitors. The synthesized compounds were tested for their inhibitory effects on specific enzymes involved in metabolic pathways, showing effective inhibition comparable to existing drugs.

Applications in Material Science

This compound is also explored for its potential applications in material science:

- Polymer Chemistry : It can act as a monomer or co-monomer in the synthesis of polyesters and other polymers, contributing to materials with enhanced mechanical properties.

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulations for coatings and adhesives that require specific performance characteristics.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Anticancer agents |

| Medicinal Chemistry | Precursor for pharmaceuticals | Enzyme inhibitors |

| Material Science | Monomer for polymer production | Polyesters |

| Coatings and Adhesives | Component in adhesive formulations | High-performance coatings |

Wirkmechanismus

The mechanism of action of diethyl 5-oxocyclooctane-1,1-dicarboxylate involves its reactivity at the ketone and ester functional groups. The ketone group can undergo nucleophilic addition reactions, while the ester groups can be hydrolyzed by esterases to yield the corresponding carboxylic acids. These reactions are facilitated by the molecular structure, which allows for effective interaction with various reagents and enzymes.

Vergleich Mit ähnlichen Verbindungen

Diethyl 5-oxocyclohexane-1,1-dicarboxylate: A similar compound with a six-membered ring instead of an eight-membered ring.

Diethyl 5-oxocyclopentane-1,1-dicarboxylate: A similar compound with a five-membered ring.

Diethyl 5-oxocyclododecane-1,1-dicarboxylate: A similar compound with a twelve-membered ring.

Uniqueness: Diethyl 5-oxocyclooctane-1,1-dicarboxylate is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness affects its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and industrial applications.

Biologische Aktivität

Diethyl 5-oxocyclooctane-1,1-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies. The information presented is derived from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

It is characterized by two ester functional groups and a ketone, contributing to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related platinum(II) complexes incorporating functionalized dicarboxylates have shown potent in vitro anticancer activity. These compounds were found to exhibit activity comparable to established chemotherapeutics like cisplatin while demonstrating lower toxicity profiles .

Mechanisms of Action:

- Cell Cycle Arrest: Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction: These compounds can trigger apoptosis through various pathways, including the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory properties. Compounds with similar structural motifs have been studied as potential inhibitors of protein kinases, which play crucial roles in cancer progression and other diseases .

Case Study 1: In Vitro Studies

A study investigated the effects of this compound on cultured cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The compound was shown to induce apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Structure-Activity Relationship (SAR)

Research on related dicarboxylates has established a structure-activity relationship that indicates modifications to the ester groups can enhance biological activity. For example, increasing the hydrophobic character of substituents on the cyclooctane ring improved cellular uptake and potency against certain cancer types.

Table 1: Biological Activity Summary of this compound

| Activity Type | Observation | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of protein kinases | |

| Cell Cycle Arrest | Arrests cell cycle at G2/M phase |

Table 2: Structure-Activity Relationship Insights

Eigenschaften

IUPAC Name |

diethyl 5-oxocyclooctane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c1-3-18-12(16)14(13(17)19-4-2)9-5-7-11(15)8-6-10-14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFLGTPLKLWJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC(=O)CCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337737 | |

| Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274255-51-5 | |

| Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.